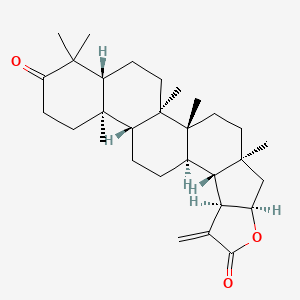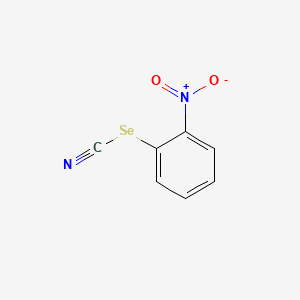
6-Oxybenzo(a)pyrene
Overview
Description
6-Oxybenzo(a)pyrene is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon known for its carcinogenic properties. This compound is of significant interest due to its potential environmental and health impacts, as well as its role in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxybenzo(a)pyrene typically involves the oxidation of benzo(a)pyrene. One common method is the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction is carried out at elevated temperatures to facilitate the oxidation process .
Industrial Production Methods
Industrial production of this compound is less common due to its specific applications and the complexity of its synthesis. when produced, it often involves large-scale oxidation processes using similar oxidizing agents as in laboratory synthesis, but with more controlled conditions to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Oxybenzo(a)pyrene undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it back to benzo(a)pyrene or other less oxidized forms.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens, nitrating agents, and sulfonating agents under controlled temperatures.
Major Products Formed
Oxidation: Quinones and other oxygenated polycyclic aromatic hydrocarbons.
Reduction: Benzo(a)pyrene and partially reduced intermediates.
Substitution: Halogenated, nitrated, and sulfonated derivatives of this compound.
Scientific Research Applications
6-Oxybenzo(a)pyrene is used in various scientific research applications, including:
Chemistry: Studying the reactivity and stability of polycyclic aromatic hydrocarbons.
Biology: Investigating the compound’s interactions with biological molecules and its potential mutagenic and carcinogenic effects.
Medicine: Exploring its role in the development of cancer and other diseases.
Mechanism of Action
The mechanism of action of 6-Oxybenzo(a)pyrene involves its interaction with cellular components, leading to the formation of reactive oxygen species and DNA adducts. These interactions can cause oxidative stress, DNA damage, and mutations, contributing to its carcinogenic effects. The compound primarily targets the aryl hydrocarbon receptor (AhR) pathway, which regulates the expression of genes involved in detoxification and oxidative stress responses .
Comparison with Similar Compounds
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
1-Hydroxybenzo(a)pyrene: Another hydroxylated derivative with similar reactivity.
3-Hydroxybenzo(a)pyrene: Differently substituted hydroxylated derivative with distinct biological effects
Uniqueness
6-Oxybenzo(a)pyrene is unique due to its specific substitution pattern, which influences its reactivity and biological interactions. Compared to other hydroxylated derivatives, it has distinct oxidative properties and a unique mechanism of action involving the aryl hydrocarbon receptor pathway .
Properties
InChI |
InChI=1S/C20H11O/c21-20-16-7-2-1-6-14(16)15-10-8-12-4-3-5-13-9-11-17(20)19(15)18(12)13/h1-11H | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHJRQIADWAMHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2[O])C=CC5=CC=CC(=C54)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20943203 | |
| Record name | (Benzo[pqr]tetraphen-6-yl)oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20943203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20928-82-9 | |
| Record name | 6-Oxybenzo(a)pyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020928829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Benzo[pqr]tetraphen-6-yl)oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20943203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-methyl-3-phenyl-N-[2-[1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]imidazol-4-yl]ethyl]prop-2-enamide](/img/structure/B1205181.png)
![2-[(11S,13S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B1205182.png)






![2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-](/img/structure/B1205196.png)



